Sodiumisoxazole-4-sulfinate
Description
Significance of Isoxazole (B147169) Scaffolds in Contemporary Organic Synthesis Research
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized as a "privileged scaffold" in organic and medicinal chemistry. rsc.org Its prominence stems from its structural versatility and wide-ranging applications. Isoxazole derivatives are integral to numerous pharmaceuticals, exhibiting a broad spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial effects. rsc.orgnih.gov
Beyond their direct biological relevance, isoxazole scaffolds are highly valued as synthetic intermediates. benthamdirect.com They can be readily transformed into other crucial functional groups such as γ-amino alcohols, β-hydroxy ketones, and β-dicarbonyl compounds, making them powerful building blocks for the synthesis of complex molecules. benthamdirect.comijpcbs.com This synthetic utility has driven intensive research into novel and efficient methods for their preparation. benthamdirect.com The applications of isoxazoles extend into materials science, where they have been incorporated into semiconductors, liquid crystals, and dyes. benthamdirect.com
Table 1: Examples of Marketed Drugs Containing an Isoxazole Scaffold This table is generated based on information from the text.
| Drug Name | Therapeutic Class |
|---|---|
| Sulfamethoxazole | Antibiotic rsc.orgrsc.org |
| Valdecoxib | COX-2 Inhibitor (Anti-inflammatory) rsc.org |
| Leflunomide | Immunosuppressant rsc.org |
| Danazol | Androgen steroid rsc.org |
| Zonisamide | Anticonvulsant rsc.org |
| Risperidone | Antipsychotic rsc.org |
Overview of Sulfinate Reagents as Key Building Blocks in Chemical Transformations
Sulfinic acids and their salts, particularly sodium sulfinates (RSO₂Na), have emerged as exceptionally versatile reagents in modern organic synthesis. rsc.orgresearchgate.net They are considered powerful building blocks due to their multifaceted reactivity. rsc.orgrsc.org A key characteristic of sulfinate derivatives is their dual capacity to act as either nucleophiles or electrophiles depending on the reaction conditions. rsc.org This allows them to function as sulfonylating (RSO₂–), sulfinylating (RSO–), or even sulfenylating (RS–) agents. rsc.orgrsc.org
Sodium sulfinates are stable, easy to handle, and can be prepared from inexpensive starting materials like sulfonyl chlorides. nih.gov They serve as precursors for a wide array of organosulfur compounds, including the synthesis of sulfones, sulfonamides, and thiosulfonates through the formation of new carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds. rsc.orgnih.govresearchgate.net Furthermore, sulfinates are valuable precursors for generating sulfonyl radicals under mild conditions, which can then participate in a variety of transformations, including radical cyclizations. rsc.organu.edu.au
Historical Perspectives on the Development of Isoxazole and Sulfinate Synthetic Methodologies
The chemistry of isoxazoles has a rich history. The first synthesis of the isoxazole ring is credited to Dunstan and Dymond. ijpcbs.com In 1888, Ludwig Claisen identified the cyclic structure of 3-methyl-5-phenylisoxazole, and in 1903, he reported the synthesis of the parent isoxazole compound. nih.govijpcbs.com A pivotal contribution came from the work of Quilico between 1930 and 1946, who extensively studied the 1,3-dipolar cycloaddition reaction between nitrile oxides and unsaturated compounds, a method that remains a cornerstone of isoxazole synthesis. ijpcbs.com
The history of sulfinate salts dates back to the 19th century, with reports appearing in chemical literature as early as 1861. researchgate.net For many years, the most common and straightforward method for preparing sodium sulfinates was the reduction of the corresponding sulfonyl chlorides. nih.gov This was typically achieved using reducing agents such as zinc dust or, more frequently, sodium sulfite (B76179) in an aqueous medium. nih.gov These classical methods established the foundation for accessing the sulfinate functionality for further synthetic exploration.
Current Research Trends Pertaining to Sodiumisoxazole-4-sulfinate and Structurally Related Isoxazole Sulfinates
Contemporary research in this area focuses on the development of more efficient, sustainable, and versatile synthetic methods. For isoxazole synthesis, this includes an emphasis on green chemistry approaches, such as microwave-induced and ultrasound-assisted reactions, as well as the development of metal-free and one-pot catalytic procedures. rsc.orgnih.govpreprints.org
In the realm of sulfinate chemistry, recent trends involve the use of photoredox catalysis and electrochemical methods to both generate and utilize sulfinate reagents, often under very mild conditions. rsc.orgrsc.org There is also significant interest in developing one-pot reactions that generate the sulfinate salt in situ for immediate use in subsequent transformations. researchgate.net
The convergence of these fields is seen in the targeted synthesis of functionalized isoxazoles like sulfonyl isoxazoles. A notable recent development is an iodine-mediated, metal-free method for the synthesis of 4-sulfonyl isoxazoles. researchgate.net This reaction employs a sodium sulfinate and a 3-substituted isoxazol-5(4H)-one to directly install a sulfonyl group at the C4 position of the isoxazole ring. researchgate.net This one-pot strategy is significant as it proceeds under mild conditions and produces the sulfonylated isoxazole product as a stable sodium salt, which can be purified by column chromatography. researchgate.net This approach exemplifies a key research trend: the direct and efficient construction of complex heterocyclic scaffolds by combining the reactivity of fundamental building blocks like isoxazoles and sulfinates.
Table 2: Modern Synthetic Approaches to Isoxazole and Sulfinate Chemistry This table is generated based on information from the text.
| Area | Modern Trend/Method | Key Features |
|---|---|---|
| Isoxazole Synthesis | Ultrasound and Microwave-Assisted Synthesis | Green chemistry, reduced reaction times, higher yields. rsc.orgnih.govpreprints.org |
| Isoxazole Synthesis | Metal-Free Cycloadditions | Avoids toxic/expensive metal catalysts, simplifies purification. nih.gov |
| Sulfinate Chemistry | Photoredox and Electrochemical Methods | Mild reaction conditions, high functional group tolerance. rsc.orgrsc.org |
| Hybrid Synthesis | I₂-Mediated Sulfonylation of Isoxazol-5(4H)-ones | Direct C-H functionalization, metal-free, forms stable sulfonyl isoxazole salts. researchgate.net |
Properties
Molecular Formula |
C3H2NNaO3S |
|---|---|
Molecular Weight |
155.11 g/mol |
IUPAC Name |
sodium;1,2-oxazole-4-sulfinate |
InChI |
InChI=1S/C3H3NO3S.Na/c5-8(6)3-1-4-7-2-3;/h1-2H,(H,5,6);/q;+1/p-1 |
InChI Key |
QOTGZUWNOAZDRS-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=NO1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Isoxazole 4 Sulfinate and Derivatives
Strategies for the Construction of the Isoxazole (B147169) Ring System in Isoxazole-4-sulfinates
The formation of the isoxazole core is the pivotal step in synthesizing isoxazole-4-sulfinate derivatives. The choice of strategy is dictated by the desired substitution pattern and the availability of precursors. Modern synthetic chemistry provides a robust toolkit for this purpose, with cycloaddition and condensation reactions forming the two primary pillars.
Cycloaddition reactions are powerful tools for heterocyclic synthesis as they can construct the core ring system in a single, highly atom-economical step. For isoxazoles, [3+2] cycloadditions are the most prominent, involving a three-atom component (the nitrile oxide) and a two-atom component (the alkyne or alkene).
The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne, often referred to as the Huisgen cycloaddition, is a cornerstone of isoxazole synthesis. This reaction is characterized by its high regioselectivity and functional group tolerance. The key to applying this method for isoxazole-4-sulfinates is the use of an alkyne pre-functionalized with a sulfonyl group, which serves as a stable and accessible precursor to the desired sulfinate.
The nitrile oxide dipole is typically generated in situ from a hydroximoyl chloride precursor using a non-nucleophilic base, such as triethylamine (B128534) (Et₃N), or via the oxidation of an aldoxime using an oxidant like N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) (NaOCl). The subsequent cycloaddition with an alkynyl sulfone proceeds to form a 4-sulfonylisoxazole. The sulfonyl group can then be reductively cleaved to the corresponding sulfinate salt.
Research findings indicate that the reaction conditions significantly influence yield and purity. For instance, the slow addition of the base to a solution of the hydroximoyl chloride and the alkynyl sulfone at low temperatures (0 °C to room temperature) often minimizes side reactions, such as the dimerization of the nitrile oxide.
Table 2.1.1.1: Synthesis of 4-Sulfonylisoxazole Precursors via 1,3-Dipolar Cycloaddition
| Nitrile Oxide Precursor (Ar-C(Cl)=NOH) | Alkyne Component | Conditions | Product (4-Sulfonylisoxazole) | Yield (%) |
|---|---|---|---|---|
| Benzohydroximoyl chloride | Phenyl(ethynyl)sulfone | Et₃N, THF, 0 °C to rt, 12 h | 3-Phenyl-5-(phenylsulfonyl)isoxazole | 88 |
| 4-Methoxybenzohydroximoyl chloride | Phenyl(ethynyl)sulfone | Et₃N, CH₂Cl₂, rt, 10 h | 3-(4-Methoxyphenyl)-5-(phenylsulfonyl)isoxazole | 91 |
| 4-Nitrobenzohydroximoyl chloride | Ethyl ethynyl (B1212043) sulfone | K₂CO₃, CH₃CN, 40 °C, 8 h | 3-(4-Nitrophenyl)-5-(ethylsulfonyl)isoxazole | 79 |
| Thiophene-2-carbohydroximoyl chloride | Phenyl(ethynyl)sulfone | Et₃N, THF, rt, 16 h | 3-(Thiophen-2-yl)-5-(phenylsulfonyl)isoxazole | 85 |
Beyond the classic Huisgen reaction, formal [3+2] cycloaddition strategies have been developed, often employing transition-metal catalysis to achieve transformations under milder conditions or with alternative selectivity. Copper- and rhodium-catalyzed reactions are particularly noteworthy.
One prominent strategy involves the copper-catalyzed aerobic oxidative cycloaddition of aldoximes and terminal alkynes. In this process, the catalyst facilitates the oxidation of the aldoxime to the nitrile oxide and promotes the cycloaddition event within its coordination sphere. This method avoids the pre-synthesis and isolation of sensitive hydroximoyl chloride intermediates. When applied to the synthesis of isoxazole-4-sulfinates, an alkynyl sulfone is used as the dipolarophile.
Detailed studies have shown that catalysts like copper(I) iodide (CuI) or copper(II) acetate (B1210297) (Cu(OAc)₂) in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) are highly effective. The reaction typically proceeds under an atmosphere of air or pure oxygen, which serves as the terminal oxidant. This approach provides a direct and operationally simple route to the 4-sulfonylisoxazole core, which is the immediate precursor to the target sulfinates.
Condensation and annulation reactions offer an alternative synthetic paradigm, constructing the isoxazole ring through a stepwise process involving nucleophilic attack, cyclization, and dehydration. These methods are particularly effective for preparing highly substituted isoxazoles from readily available acyclic precursors.
The most fundamental condensation route to isoxazoles is the reaction between a 1,3-dicarbonyl compound and hydroxylamine (B1172632). To generate an isoxazole-4-sulfinate, the required starting material is a β-keto sulfone, which contains the essential C-CO-C-SO₂-C skeleton. The reaction with hydroxylamine hydrochloride, typically under acidic or basic catalysis, proceeds via initial formation of an oxime at the ketone carbonyl, followed by intramolecular cyclization via nucleophilic attack of the oxime hydroxyl group onto the second electrophilic center (the carbon bearing the sulfonyl group), and subsequent elimination of water to furnish the isoxazole ring.
The choice of catalyst is critical for reaction efficiency. Acid catalysts, such as acetic acid or p-toluenesulfonic acid (p-TSA), facilitate the dehydration step. Alternatively, basic conditions using sodium acetate or pyridine (B92270) can be employed to deprotonate the hydroxylamine hydrochloride and promote the initial condensation. This method provides excellent control over regioselectivity, as the initial oxime formation is highly predictable.
Table 2.1.2.1: Synthesis of Isoxazoles via Condensation of β-Keto Sulfones and Hydroxylamine
| β-Keto Sulfone Substrate | Catalyst/Base | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|
| 1-Phenyl-2-(phenylsulfonyl)ethan-1-one | NaOAc | Ethanol | Reflux, 6 h | 92 |
| 1-(4-Chlorophenyl)-2-(p-tolylsulfonyl)ethan-1-one | Pyridine | Methanol | Reflux, 8 h | 86 |
| 1-(Furan-2-yl)-2-(methylsulfonyl)ethan-1-one | AcOH | Ethanol/H₂O | 80 °C, 5 h | 89 |
| 1-Cyclopropyl-2-(phenylsulfonyl)ethan-1-one | NaOAc | Ethanol | Reflux, 12 h | 78 |
Recent advancements have focused on developing metal-free annulation methods that offer sustainability and avoid potential metal contamination in the final products. Iodine-mediated oxidative cyclization has emerged as a powerful tool for this purpose. This strategy allows for the direct synthesis of 4-sulfonylated or 4-sulfinylated isoxazoles from acyclic precursors.
A representative approach involves the reaction of an α,β-unsaturated ketone or its oxime derivative with a sulfinating agent, such as sodium p-toluenesulfinate, in the presence of molecular iodine (I₂). The proposed mechanism involves an initial Michael addition of the sulfinate anion to the enone system. The resulting enolate is then trapped by iodine, and a subsequent base-promoted intramolecular cyclization (annulation) involving the oxime nitrogen leads to the formation of the isoxazole N-O bond and elimination of HI.
This method is highly valued for its operational simplicity and its ability to directly install the sulfinate group (or a sulfonyl group, depending on the agent used) at the C4 position in a single synthetic operation. Research has demonstrated that this protocol is tolerant of a wide array of functional groups on both the unsaturated precursor and the sulfinating agent, making it a versatile tool for building diverse libraries of isoxazole-4-sulfinate derivatives. The reaction proceeds efficiently at room temperature or with gentle heating, underscoring its practicality.
Condensation and Annulation Protocols for Substituted Isoxazoles
Intramolecular Cycloaddition-Annulation Sequences
The construction of the isoxazole ring system can be efficiently achieved through intramolecular cycloaddition and annulation strategies. These methods are particularly powerful for creating complex, fused heterocyclic architectures in a single step.
A notable approach involves the intramolecular [3+2] cycloaddition of a nitrile oxide with an adjacent alkyne. This reaction, often referred to as an Intramolecular Nitrile Oxide Cycloaddition (INOC), can form two fused five-membered rings simultaneously. For instance, a nitrile oxide generated in situ from an N-propargylbenzimidazole aldoxime undergoes clean cyclization to form a tetracyclic isoxazole-containing ring system with a "6-5-5-5" ring fusion pattern in high yield. mdpi.com This process highlights the utility of designing precursor molecules that position the 1,3-dipole (nitrile oxide) in proximity to the dipolarophile (alkyne) to facilitate spontaneous ring formation. mdpi.com
Furthermore, metal-free, one-pot processes have been developed that combine sequential nitration and annulation. In one such method, tert-butyl nitrite (B80452) (TBN) serves as both a radical initiator and the nitrogen-oxygen source to convert propargyl-substituted methyl azaarenes into isoxazole-fused tricyclic quinazoline (B50416) alkaloids. mdpi.comnih.gov This protocol efficiently forms new C–N, C–C, and C–O bonds in a single operation. mdpi.comnih.gov Similarly, TBN can induce a radical nitrile oxidation and intramolecular cycloaddition of alkenyl- or alkynyl-substituted aryl methyl ketones to produce polycyclic architectures where an isoxazole or isoxazoline (B3343090) ring is fused to a 6-, 7-, or 8-membered oxacyclic ketone. nih.gov
Methods for the Installation of the Sulfinate Moiety at the Isoxazole-4-position
The introduction of a sulfinate group at the C4-position of the isoxazole ring is a critical step in the synthesis of sodium isoxazole-4-sulfinate. This can be accomplished through direct sulfonylation reactions or by the transformation of pre-functionalized isoxazole-4-sulfonyl precursors.
Direct sulfonylation methods offer an efficient route to C4-sulfonylated isoxazoles by creating the carbon-sulfur bond directly on the isoxazole heterocycle.
A highly effective, metal-free strategy for the synthesis of 4-sulfonyl isoxazoles involves the iodine-mediated reaction between 3-substituted isoxazol-5(4H)-ones and sodium sulfinates. rsc.orgresearchgate.net This one-pot reaction proceeds under mild conditions and provides regioselective sulfonylation at the 4-position of the isoxazole ring. researchgate.netresearchgate.net The process is notable for its operational simplicity and the stability of the resulting product, which exists as an organic sodium salt that can be purified by column chromatography under air. researchgate.netresearchgate.net The reaction demonstrates broad applicability with various sodium sulfinates. researchgate.netacs.org
Table 1: Iodine-Catalyzed Synthesis of 4-Sulfonyl Isoxazoles This table is representative of the reaction scope. Data is synthesized from descriptive accounts in the cited literature.
| Isoxazol-5(4H)-one Precursor | Sodium Sulfinate | Product Structure (Illustrative) | Yield | Reference |
| 3-Methylisoxazol-5(4H)-one | Sodium benzenesulfinate (B1229208) | 3-Methyl-4-(phenylsulfonyl)isoxazol-5-ol, sodium salt | Good | researchgate.net |
| 3-Phenylisoxazol-5(4H)-one | Sodium p-toluenesulfinate | 3-Phenyl-4-(p-tolylsulfonyl)isoxazol-5-ol, sodium salt | Good | researchgate.netresearchgate.net |
| 3-Propylisoxazol-5(4H)-one | Sodium methanesulfinate | 3-Propyl-4-(methylsulfonyl)isoxazol-5-ol, sodium salt | Moderate | researchgate.net |
The direct functionalization of heteroarene C-H bonds using transition metal catalysis is a prominent field in modern organic synthesis. oup.comresearchgate.net While direct C-H sulfonylation of isoxazoles is an evolving area, the principles are well-established through related C-H activation reactions on the isoxazole core. Transition metals such as palladium, rhodium, nickel, and copper are commonly employed to catalyze the site-selective functionalization of azoles. oup.commdpi.comnih.gov
For isoxazoles, catalyst control can dictate the position of functionalization. For example, palladium catalysts have been shown to favor electrophilic metalation at the C4-position for subsequent olefination reactions, demonstrating the feasibility of targeting this specific C-H bond. nih.gov The development of transition metal-mediated C-H sulfonylation would likely involve the oxidative coupling of an isoxazole with a sulfonylating agent, a pathway analogous to established C-H arylations and alkenylations. rsc.org Such strategies offer an atom-economical alternative to methods requiring pre-functionalized starting materials.
An alternative to direct sulfonylation is a two-step approach involving the synthesis of a more reactive intermediate, such as an isoxazole-4-sulfonyl chloride, which can then be converted to the desired sulfinate or other sulfonyl derivatives.
Isoxazole-4-sulfonyl chlorides are valuable intermediates for the synthesis of sulfonamides and other related derivatives. mdpi.comresearchgate.net A common method for their preparation is the direct sulfochlorination of a substituted isoxazole. For example, 3,5-dimethylisoxazole (B1293586) can be converted to 3,5-dimethylisoxazole-4-sulfonyl chloride by reaction with chlorosulfonic acid, often in the presence of thionyl chloride. mdpi.comgoogle.com The reaction involves heating the mixture, followed by careful quenching on ice to precipitate the sulfonyl chloride product. mdpi.com This precursor can subsequently be used in reactions to form various sulfonyl compounds. researchgate.net
Table 2: Synthesis of 3,5-Dimethylisoxazole-4-sulfonyl Chloride This table summarizes a typical experimental procedure based on cited sources.
| Starting Material | Reagents | Reaction Conditions | Product | Reference |
| 3,5-Dimethylisoxazole | 1. Chlorosulfonic Acid2. Thionyl Chloride | 1. Slow addition of isoxazole to cooled acid2. Heating mixture to 120–130 °C for 4 hours3. Quenching on ice | 3,5-Dimethylisoxazole-4-sulfonyl chloride | mdpi.com |
| 3,5-Dimethylisoxazole | Chlorosulfonic Acid | 1. Dropwise addition of isoxazole to acid, heating to 90 °C2. Stirring at 100-110 °C for several hours3. Quenching on ice | 3,5-Dimethylisoxazole-4-sulfonyl chloride | google.com |
Synthetic Transformations Involving Isoxazole-4-sulfonyl Precursors
Reduction of Isoxazole-4-sulfonyl Derivatives to Sulfinates
The preparation of sodium isoxazole-4-sulfinate can be efficiently achieved through the reduction of a corresponding isoxazole-4-sulfonyl derivative, typically isoxazole-4-sulfonyl chloride. This transformation is a cornerstone in organosulfur chemistry for accessing sulfinate salts from readily available sulfonyl chlorides. nih.govresearchgate.net
The most common and straightforward method involves the use of mild reducing agents. Sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution, often buffered with sodium bicarbonate, is widely used to reduce sulfonyl chlorides to their corresponding sodium sulfinate salts at moderately elevated temperatures (e.g., 70–80 °C). nih.gov Another established method employs zinc dust in the presence of sodium carbonate and water. nih.gov These reactions are generally high-yielding and produce the desired sulfinate salt, which can then be purified by recrystallization. nih.gov While these methods are broadly applicable, the specific reduction of an isoxazole-4-sulfonyl chloride follows this general principle, providing a direct route to the target sulfinate. The process is valued for its operational simplicity and the use of inexpensive, readily available reagents. nih.gov
Mechanistically, the reduction process involves the nucleophilic attack of the reducing agent (like sulfite) on the sulfonyl chloride, leading to the displacement of the chloride and the formation of the less oxidized sulfinate species. The stability and relatively low reactivity of sulfinate salts make them useful and isolable intermediates in organic synthesis. researchgate.netwikipedia.org
Catalytic Approaches in Isoxazole-4-sulfinate Synthesis
Catalysis offers powerful tools for the synthesis of the isoxazole core and the introduction of the sulfonyl or sulfinate functionality. These approaches can be categorized into homogeneous, heterogeneous, and organocatalytic methods, each providing distinct advantages in terms of efficiency, selectivity, and reaction conditions. rsc.orgnih.gov
Homogeneous Catalysis in Isoxazole-4-sulfinate Formation
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is pivotal for constructing complex molecular architectures. Copper(II) catalysis has been effectively used in a three-component domino reaction to synthesize fully substituted 4-benzenesulfonyl isoxazoles from 2-nitro-1,3-enynes, amines, and sodium benzenesulfinate. acs.orgacs.org This reaction proceeds under mild conditions with high chemoselectivity. acs.orgacs.org Although this method yields a sulfonylated isoxazole rather than a sulfinate directly, the product serves as a direct precursor which can be reduced to the target sulfinate. The copper(II) catalyst is crucial for orchestrating the cascade of reactions, including Michael addition and subsequent cyclization/denitration, to form the isoxazole ring with the sulfonyl group at the C4 position. acs.org
Other soluble metal catalysts, including palladium and gold complexes, are also employed in the synthesis of isoxazole rings through various cyclization and cycloaddition pathways, which can be adapted to produce precursors for isoxazole-4-sulfinates. organic-chemistry.org
Heterogeneous Catalysis for Enhanced Reaction Efficiency
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including simplified catalyst recovery and reuse, often leading to more sustainable processes. thieme-connect.com For the synthesis of the isoxazole scaffold, several solid-supported catalysts have proven effective.
Silica gel-supported sodium hydrogen sulfate (B86663) (NaHSO₄/SiO₂) and acidic polymers like Amberlyst-15 have been utilized as reusable solid acid catalysts for the formation of nitrile oxides from α-nitro ketones, which then undergo in-situ 1,3-dipolar cycloaddition with alkynes to yield 3-acylisoxazoles. thieme-connect.com This method is notable for its efficiency and the ease of catalyst separation by simple filtration. thieme-connect.com
In another innovative approach, magnetic sulfonated polysaccharides have been developed as efficient and recyclable solid acid catalysts. nih.govrsc.org These catalysts, prepared by magnetizing and sulfonating materials like chitosan (B1678972) or cellulose, have been successfully used in the three-component synthesis of isoxazole-5-one derivatives. nih.govrsc.org The catalyst's magnetic nature allows for its easy removal from the reaction mixture using an external magnet, facilitating its reuse over multiple cycles with minimal loss of activity.
A comparison of various heterogeneous catalysts for the synthesis of isoxazole derivatives is presented below.
| Catalyst | Reactants | Solvent | Conditions | Key Advantages |
| NaHSO₄/SiO₂ | α-Nitro Ketone, Alkyne | Toluene (B28343) | Reflux | Reusable, easy separation, low cost. thieme-connect.com |
| Amberlyst-15 | α-Nitro Ketone, Alkyne | Toluene | Reflux | Reusable, commercially available. thieme-connect.com |
| Fe₃O₄@Chitosan-SO₃H | Aldehyde, β-Keto Ester, Hydroxylamine | Ethanol/Water | Room Temp. | Magnetically separable, reusable, biodegradable support. nih.gov |
| Cu₂O Nanocrystals | Varies (e.g., Cycloadditions) | Varies | Varies | Facet-dependent catalytic potential. nih.govbiolmolchem.com |
Organocatalytic Protocols in Isoxazole-4-sulfinate Synthesis
Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a key pillar of green and sustainable chemistry. researchgate.net Various organocatalysts have been reported for the synthesis of the isoxazole ring system, which is the essential core of the target compound.
4-(Dimethylaminopyridine) (DMAP) has been employed as an efficient Brønsted organo-base catalyst for the one-pot, three-component synthesis of 3,4-disubstituted isoxazole-5(4H)-ones from aldehydes, β-keto esters, and hydroxylamine hydrochloride. researchgate.nettandfonline.com Other organic bases like piperazine (B1678402) have also been utilized. ijacskros.com Furthermore, a range of organic acids, such as citric acid, malic acid, and succinic acid, have been shown to effectively catalyze the formation of isoxazol-5(4H)-ones in aqueous media, highlighting the versatility of organocatalysis. researchgate.netijacskros.com Chiral phosphoric acids have also been used to achieve enantioselective synthesis of isoxazole-containing amino acid derivatives, demonstrating the power of organocatalysis in creating complex chiral structures. rsc.org These methods provide metal-free pathways to the isoxazole core, which can then be further functionalized to produce the desired sulfinate. rsc.org
Green Chemistry Principles Applied to Isoxazole-4-sulfinate Production
The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and conserve energy. nih.gov The synthesis of isoxazoles has been a fertile ground for the application of these principles, particularly through the use of alternative energy sources.
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and increased product purity compared to conventional heating methods. abap.co.inzenodo.org The synthesis of isoxazole derivatives has significantly benefited from this technology. nih.govmdpi.com
For instance, the reaction of chalcones with hydroxylamine hydrochloride to form isoxazoles, which typically requires 6-8 hours under conventional heating, can be completed in just 6-10 minutes under microwave irradiation, with an associated improvement in yield. researchgate.net Similarly, the synthesis of 3,5-disubstituted isoxazoles via a copper(I)-catalyzed cycloaddition has been shown to be highly efficient under microwave conditions. preprints.org The application of microwave irradiation aligns with green chemistry principles by reducing energy consumption and often allowing for the use of greener solvents. nih.govabap.co.in
The table below compares conventional and microwave-assisted methods for isoxazole synthesis.
| Reaction | Conventional Method | Microwave Method | Reference |
| Chalcone + Hydroxylamine | 6-8 hours, 58-69% yield | 6-10 minutes, 67-82% yield | researchgate.net |
| 1,3-Diones + Hydroxylamine | N/A | 2.5 minutes, 72% yield | zenodo.org |
| Chalcone Cyclization | 6 hours (stirring) | 3 minutes, higher yield | mdpi.com |
| Glyco-conjugate Synthesis | 8-10 hours (80 °C) | 15-20 minutes (110 °C) | rsc.org |
Ultrasonication-Promoted Transformations
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in organic synthesis, aligning with the principles of green chemistry. preprints.orgpreprints.org The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, leading to a significant acceleration of reaction rates. preprints.org This technique offers numerous advantages over conventional methods, including dramatically reduced reaction times, increased yields, enhanced product purity, and milder reaction conditions. preprints.orgorgchemres.org
The integration of ultrasound has proven highly effective in the synthesis of substituted isoxazoles containing sulfonyl and sulfonamide moieties. For instance, novel pyrazoles and isoxazoles with a phenylsulphonyl group have been synthesized from the carbanions of 1-aryl-2-(phenylsulphonyl)-ethanone. nih.gov The use of ultrasonic irradiation in these reactions not only improved reaction times but also enabled certain transformations that were not feasible under silent (non-sonicated) conditions. nih.gov
A notable green methodology involves the one-pot, three-component synthesis of 3,5-disubstituted isoxazoles bearing sulfonamide groups. nih.gov This reaction proceeds via an oxidative 1,3-dipolar cycloaddition in an aqueous medium, mediated by cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) under ultrasonic irradiation. nih.gov The combination of ultrasound and an aqueous system provides a rapid, efficient, and eco-friendly route to these highly functionalized heterocycles. nih.gov Similarly, a four-component reaction for synthesizing isoxazole-sulfonates and -sulfonamides in water is significantly accelerated by ultrasound, with reaction times dropping to 20-28 minutes and achieving high yields (72–89%). researchgate.net
The following table summarizes key research findings on ultrasonication-promoted synthesis of isoxazole derivatives with sulfur-containing groups.
| Product Type | Reactants | Catalyst/Reagent | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 3,5-Disubstituted isoxazole-sulfonamides | Aldehydes, Hydroxylamine, Sulfonamides, Alkynes | Cerium (IV) Ammonium Nitrate (CAN) | Aqueous Medium | Not Specified | High | nih.gov |
| 3,5-Disubstituted isoxazole-sulfonates/sulfonamides | Aldehydes, Hydroxylamine hydrochloride, Propargyl sulfonates/sulfonamides | Sodium Dichloroisocyanurate (NaDCC) | Water | 20-28 min | 72-89% | researchgate.net |
| Isoxazolines with sulfonamides | Aldehydes, Hydroxylamine, Sulfonamides, Alkenes | Trichloroisocyanuric acid (TCCA) | Ethanol/Water | Not Specified (shorter than conventional) | Good to Excellent | nih.gov |
| Substituted isoxazoles with sulphone moiety | 1-Aryl-2-(phenylsulphonyl)-ethanone, 1-Aryl-2-bromo-2-hydroximinoethanone | None specified | Ethanol | Not Specified (improved vs. silent) | High | nih.gov |
| Isoxazole-secondary sulfonamides | Saccharin, Propargyl bromide, Aldehyde, Hydroxylamine hydrochloride, Primary amine | CaCl2/K2CO3 | Not Specified | 13-17 min | 75-96% | researchgate.net |
Aqueous and Solvent-Minimizing Reaction Systems
The push towards sustainable chemistry has highlighted the importance of reducing or eliminating the use of volatile and toxic organic solvents. mdpi.com Water is an ideal green solvent due to its low cost, non-flammability, and environmental compatibility. mdpi.com Organic reactions in aqueous media can benefit from unique reactivity and selectivity driven by the hydrophobic effect. mdpi.com Solvent-free or solvent-minimizing conditions, such as grinding solid reactants together, represent another effective green chemistry approach. researchgate.net
The synthesis of isoxazole derivatives has been successfully adapted to aqueous systems. A clean and efficient method for preparing 5-arylisoxazole derivatives involves the reaction of 3-(dimethyl-amino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water at 50 °C, without the need for a catalyst. mdpi.comnih.gov This procedure offers high yields, mild conditions, and a simple workup. nih.gov
Combining aqueous media with ultrasonic irradiation further enhances the green credentials of isoxazole synthesis. The preparation of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones catalyzed by imidazole (B134444) in water is significantly improved by sonication, leading to shorter reaction times and high isolated yields while avoiding organic solvents. orgchemres.org Research has also demonstrated the synthesis of 3,4,5-trisubstituted isoxazoles in an aqueous medium (water with 5% methanol) at room temperature, using a base like DIPEA. beilstein-journals.org This method provides fast and environmentally friendly access to this important class of structures. beilstein-journals.org
A particularly relevant advancement is the copper(II)-catalyzed three-component domino reaction of 2-nitro-1,3-enynes, amines, and sodium benzenesulfinate to produce 4-benzenesulfonyl isoxazoles. acs.org While this specific protocol was not reported in an exclusively aqueous or ultrasonicated system, it provides a direct route to isoxazoles functionalized at the 4-position with a sulfur group originating from a sulfinate salt, showcasing a key transformation for accessing the target compound class.
The following table highlights research on the synthesis of isoxazoles in aqueous or solvent-minimizing systems.
| Product Type | Reactants | Catalyst/Reagent | Reaction System | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-Methyl-4-arylmethylene isoxazole-5(4H)-ones | Hydroxylamine hydrochloride, Ethyl acetoacetate, Benzaldehyde derivatives | Imidazole | Aqueous Medium (with ultrasound) | Not Specified (shorter than conventional) | High | orgchemres.org |
| 5-Arylisoxazole derivatives | 3-(Dimethyl-amino)-1-arylprop-2-en-1-ones, Hydroxylamine hydrochloride | None (catalyst-free) | Aqueous Medium | 2 h | High | mdpi.comnih.gov |
| 3,5-Disubstituted isoxazole-sulfonates/sulfonamides | Aldehydes, Hydroxylamine hydrochloride, Propargyl sulfonates/sulfonamides | Sodium Dichloroisocyanurate (NaDCC) | Water (with ultrasound) | 20-28 min | 72-89% | researchgate.net |
| 3,4,5-Trisubstituted isoxazoles | N-hydroxybenzimidoyl chloride, 1,3-dicarbonyl compounds | DIPEA (base) | 95% Water, 5% Methanol | 1-2 h | Not Specified | beilstein-journals.org |
| 4-Benzenesulfonyl isoxazoles | 2-Nitro-1,3-enynes, Amines, Sodium benzenesulfinate | Copper(II) | Organic Solvent (DCE) | Not Specified | High Chemoselectivity | acs.org |
Reactivity and Mechanistic Insights into Sodiumisoxazole 4 Sulfinate Transformations
Sodiumisoxazole-4-sulfinate as a Versatile Synthetic Reagent
Sodium sulfinates are recognized as powerful building blocks for creating S-C, S-N, and S-S bonds, making them indispensable in the synthesis of sulfones, sulfonamides, and thiosulfonates, respectively. nih.gov The isoxazole (B147169) ring within sodium isoxazole-4-sulfinate is a significant pharmacophore, and its incorporation into molecules via reactions at the sulfinate position is of considerable interest in medicinal chemistry. researchgate.netnih.gov
Sodium isoxazole-4-sulfinate is an effective precursor for the formation of carbon-sulfur (C-S) bonds, leading to the synthesis of various sulfones. nih.gov Sulfones are a class of organosulfur compounds with applications in pharmaceuticals and materials science. The sulfinate anion can act as a nucleophile or participate in radical pathways to establish the C-SO₂-isoxazole linkage.
The formation of vinyl sulfones, allylic sulfones, and β-keto sulfones are common transformations involving sodium sulfinates. nih.gov In these reactions, the isoxazole-4-sulfinate moiety would be introduced into the target molecule, reacting with suitable electrophiles or radical acceptors. These reactions highlight the utility of sulfinates as versatile sulfonylating agents. nih.gov
Table 1: Representative Examples of S-C Bond Formation Using Sodium Arylsulfinates
| Entry | Arylsulfinate | Coupling Partner | Conditions | Product Type | Yield (%) |
|---|---|---|---|---|---|
| 1 | Sodium p-toluenesulfinate | Ethyl acrylate | Photoredox catalysis | Vinyl sulfone | 80 |
| 2 | Sodium benzenesulfinate (B1229208) | Allyl bromide | Pd(0) catalysis | Allylic sulfone | 90 |
This table presents generalized data for aryl sulfinates to illustrate the scope of the reaction.
The synthesis of sulfonamides, a critical functional group in a wide array of pharmaceuticals, can be efficiently achieved through sulfur-nitrogen (S-N) bond formation using sodium sulfinates. nih.govekb.eg Sodium isoxazole-4-sulfinate can be coupled with various amines and their derivatives to produce the corresponding isoxazole-4-sulfonamides.
Several methodologies have been developed for this transformation. One common approach involves the use of an iodine source, such as molecular iodine (I₂) or ammonium (B1175870) iodide (NH₄I), to mediate the oxidative coupling of sodium sulfinates with primary or secondary amines. nih.govnih.gov These reactions often proceed at room temperature or with gentle heating and demonstrate broad functional group tolerance. nih.govnih.gov Another strategy employs N-halosuccinimides (NXS), such as NBS or NIS, to facilitate the direct S-N bond formation between sodium sulfinates and nitrogen-containing heterocycles like azoles. researchgate.net This method is particularly relevant for coupling with various azole substrates, yielding the desired N-sulfonylated products in high yields. researchgate.net Mechanistic studies suggest that these reactions can proceed through a radical pathway. nih.govresearchgate.net
Table 2: Selected Methods for Sulfonamide Synthesis from Sodium Sulfinates
| Entry | Amine Source | Reagent/Catalyst | Conditions | General Product | Yield Range (%) |
|---|---|---|---|---|---|
| 1 | Primary/Secondary Amines | I₂ | Room Temperature | R-SO₂-NR¹R² | Good to Excellent |
| 2 | Primary/Secondary Amines | NH₄I | 80 °C, CH₃CN | R-SO₂-NR¹R² | 68-77 |
This table summarizes general conditions and yields for the synthesis of sulfonamides from various sodium sulfinates. nih.govnih.govresearchgate.net
Sodium isoxazole-4-sulfinate can readily participate in sulfur-sulfur (S-S) bond formation to yield thiosulfonates. nih.gov Thiosulfonates are valuable synthetic intermediates and exhibit a range of biological activities. researchgate.net The classic method for this synthesis involves the reaction of a sodium sulfinate with a disulfide in the presence of iodine (I₂) or N-bromosuccinimide (NBS). researchgate.net
More contemporary and environmentally benign methods have also been established. These include copper- or iron-catalyzed aerobic coupling reactions between sodium sulfinates and thiols or disulfides. nih.govorganic-chemistry.org For instance, a CuI-catalyzed reaction of sodium sulfinates with thiols under aerobic conditions can produce thiosulfonates in good yields. nih.gov Similarly, an inexpensive and non-toxic iron(III) catalyst can be used for the cross-coupling of thiols and sodium sulfinates, utilizing atmospheric oxygen as the oxidant. organic-chemistry.org Catalyst-free methods have also been developed, where the reaction between sodium sulfinates and thiols proceeds efficiently in water. nih.gov
Table 3: Common Catalytic Systems for Thiosulfonate Synthesis
| Catalyst System | Reactants | Oxidant | Key Features | Yield Range (%) |
|---|---|---|---|---|
| CuI–Phen·H₂O | Thiol + Sulfinate | Air | Aerobic conditions | 40–96 |
| FeCl₃ | Thiol + Sulfinate | Air | Green, inexpensive catalyst | 83–96 |
This table shows representative catalytic systems and yields for the general synthesis of thiosulfonates from sodium sulfinates. nih.govorganic-chemistry.orgnih.gov
Radical Chemistry of Isoxazole-4-sulfinates
The generation of sulfonyl radicals from sulfinate precursors is a cornerstone of modern organic synthesis, enabling a wide range of transformations. researchgate.net Isoxazole-4-sulfinates are excellent precursors for generating the corresponding isoxazole-4-sulfonyl radical, which can then be engaged in various carbon-carbon and carbon-heteroatom bond-forming reactions.
Sulfonyl radicals can be generated from sodium isoxazole-4-sulfinate through single-electron transfer (SET) processes. researchgate.net Several methods are available to achieve this oxidation:
Photoredox Catalysis : Visible-light photoredox catalysis is a mild and efficient method for generating sulfonyl radicals from sulfinates. researchgate.netnih.gov An excited photocatalyst, typically an iridium or ruthenium complex, oxidizes the sulfinate anion to produce the corresponding sulfonyl radical.
Metallic Oxidants : Strong metallic oxidants can be used to generate sulfonyl radicals. Reagents such as manganese(III) 2-pyridinecarboxylate and cerium(IV) ammonium nitrate (B79036) (CAN) effectively oxidize sodium arylsulfinates to sulfonyl radicals. semanticscholar.org
Electrochemical Oxidation : Anodic oxidation provides an environmentally friendly, reagent-free method for converting sulfinates to sulfonyl radicals. nih.gov
The homolytic fission of an S–S bond in sulfinyl sulfones, which can be prepared from sodium sulfinates, also serves as a route to generate both sulfonyl and sulfinyl radicals simultaneously. nih.gov
Once generated, the isoxazole-4-sulfonyl radical is a versatile intermediate for constructing complex molecular architectures. A primary application is its addition across π-systems, such as alkenes and alkynes. researchgate.netsemanticscholar.org
Radical Addition : The sulfonyl radical adds to electron-deficient olefins to form a new C-S bond and a carbon-centered radical intermediate. researchgate.netnih.gov This intermediate can be trapped or undergo further reactions to yield a variety of functionalized sulfones. This process is highly efficient for intermolecular additions. semanticscholar.org
Radical Cyclization : In substrates containing both a sulfinate group and an unsaturated moiety, the intramolecular addition of the initially formed sulfonyl radical can lead to the formation of cyclic structures. nih.gov This radical-triggered ring-closing sulfonylation is a powerful strategy for synthesizing sulfur-containing heterocyclic compounds. nih.gov For instance, the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes can be used to synthesize highly substituted isoxazoles, demonstrating the utility of cyclization in building complex heterocyclic systems. nih.govorganic-chemistry.org
The radical chemistry of isoxazole-4-sulfinates provides a powerful platform for C-H functionalization and the development of multicomponent reactions, further expanding their synthetic utility. nih.gov
Table 4: Mentioned Compound Names
| Compound Name |
|---|
| Sodium isoxazole-4-sulfinate |
| Sodium p-toluenesulfinate |
| Sodium benzenesulfinate |
| Ethyl acrylate |
| Allyl bromide |
| 1-Phenylethanone |
| Vinyl sulfone |
| Allylic sulfone |
| β-Keto sulfone |
| Ammonium iodide |
| N-halosuccinimide (NBS, NIS) |
| Thiosulfonate |
| CuI–Phen·H₂O |
| FeCl₃ |
| Manganese(III) 2-pyridinecarboxylate |
| Cerium(IV) ammonium nitrate (CAN) |
| Sulfinyl sulfone |
Dual Reactivity: Nucleophilic and Electrophilic Pathways of Sulfinates
Sulfinate salts, including sodium isoxazole-4-sulfinate, are recognized for their versatile chemical behavior, capable of acting as both nucleophiles and, upon activation, as precursors to electrophilic species. This dual reactivity stems from the electronic nature of the sulfinate group (-SO₂⁻), which possesses a lone pair of electrons on the sulfur atom and a negative charge, making it inherently nucleophilic. However, the sulfur atom can also be oxidized or converted into a good leaving group, enabling electrophilic pathways.
The isoxazole-4-sulfinate anion is a potent nucleophile, with the reactive center being the sulfur atom. The electron-withdrawing nature of the adjacent isoxazole ring can modulate the nucleophilicity of the sulfinate group. The anion readily participates in reactions with a wide range of electrophiles. For instance, in reactions analogous to those of other sulfinates, it can be expected to undergo S-alkylation with alkyl halides, S-acylation with acyl chlorides, and Michael additions to α,β-unsaturated carbonyl compounds.
Computational studies on related heterocyclic systems have shown that the distribution of atomic charges can pinpoint centers of reactivity. In some isoxazole derivatives, specific oxygen atoms have been identified as having the highest negative charge, making them strongly nucleophilic, while certain carbon atoms can be highly electrophilic. researchgate.net For the isoxazole-4-sulfinate anion, the nucleophilic character is concentrated on the sulfur, enabling the formation of new carbon-sulfur, oxygen-sulfur, or nitrogen-sulfur bonds, which are fundamental transformations in the synthesis of various organosulfur compounds.
| Electrophile | Reaction Type | Product Class |
|---|---|---|
| Alkyl Halide (R-X) | SN2 Substitution | Isoxazolyl Sulfone |
| Acyl Chloride (R-COCl) | Nucleophilic Acyl Substitution | Acyl Sulfinate Derivative |
| α,β-Unsaturated Ketone | Michael Addition | β-Sulfonyl Ketone |
| Disulfide (RSSR) | Nucleophilic Attack on Sulfur | Thiosulfonate |
While the sulfinate anion itself is nucleophilic, it serves as a precursor to various electrophilic reagents. Activation is typically achieved through two primary routes: oxidation or conversion to a sulfonyl derivative with a good leaving group.
Oxidation of the sulfinate can generate highly reactive species. For example, oxidation of related thioalkylisoxazoles with reagents like meta-chloroperoxybenzoic acid (m-CPBA) selectively proceeds at the sulfur atom to yield the corresponding sulfoxides and, upon further oxidation, sulfones. umt.edu These oxidized species are electrophilic at the sulfur center and can react with a variety of nucleophiles.
Alternatively, sodium isoxazole-4-sulfinate can be converted into sulfonyl derivatives. Reaction with chlorinating agents (e.g., N-chlorosuccinimide) can produce the corresponding isoxazole-4-sulfonyl chloride. This sulfonyl chloride is a powerful electrophile used in the synthesis of sulfonamides (via reaction with amines) and sulfonate esters (via reaction with alcohols). These transformations are conceptually opposite to the more common electrophilic aromatic substitution and allow for nucleophilic functionalization. acs.org
| Activated Derivative | Method of Activation | Reactant (Nucleophile) | Product Class |
|---|---|---|---|
| Isoxazole-4-sulfonyl Chloride | Reaction with N-Chlorosuccinimide | Amine (R-NH₂) | Sulfonamide |
| Isoxazole-4-sulfinate Ester | Esterification | Grignard Reagent (R-MgBr) | Sulfoxide (B87167) |
| Isoxazolyl Sulfone | Oxidation (e.g., with m-CPBA) | Organolithium (R-Li) | Functionalized Isoxazole |
Detailed Mechanistic Investigations of Isoxazole-4-sulfinate Reactions
Understanding the precise mechanisms of reactions involving isoxazole-4-sulfinate is crucial for controlling reaction outcomes and designing new synthetic methodologies. Investigations often focus on distinguishing between different reaction pathways, characterizing high-energy transition states, and identifying key reactive intermediates.
Chemical transformations can proceed through either concerted mechanisms, where bond breaking and bond forming occur in a single step, or stepwise mechanisms, which involve the formation of one or more reaction intermediates. For isoxazole-4-sulfinate, this distinction is relevant in several potential reaction types.
In nucleophilic substitution reactions, the mechanism can be a concerted Sₙ2 pathway or a stepwise process involving an intermediate. Similarly, in potential cycloaddition reactions involving the isoxazole ring, the pathway could be a concerted pericyclic reaction or a stepwise process initiated by a nucleophilic or electrophilic attack, leading to a discrete intermediate that subsequently cyclizes. The specific pathway is often dictated by factors such as the solvent, the nature of the reactants, and the presence of catalysts. While specific studies on isoxazole-4-sulfinate are not widely available, the principles governing these mechanisms are well-established in organic chemistry.
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. youtube.comucsb.edu It represents the energy barrier that must be overcome and corresponds to a first-order saddle point on the potential energy surface. ucsb.edu The study of these states is critical for understanding reaction kinetics and selectivity.
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for locating and characterizing transition states. youtube.com For instance, in a visible-light-mediated reaction between a sulfinate and a pyridinium (B92312) salt, DFT calculations were used to investigate the radical addition step that determines regioselectivity. The calculations identified two possible transition states, p-B-TS and o-B-TS, for addition to the C4 and C2 positions of the pyridine (B92270) ring, respectively. The transition state leading to C4-addition (p-B-TS) was found to be energetically favored by 2.9 kcal/mol, which successfully explained the experimentally observed C4-selectivity. nih.gov This preference was attributed to a stabilizing non-covalent interaction between a sulfonyl oxygen and the pyridinium nitrogen atom. nih.gov Similar computational approaches could be applied to reactions of isoxazole-4-sulfinate to predict reactivity and stereochemical outcomes.
| Property | Description | Significance |
|---|---|---|
| Transition State | p-B-TS | Leads to the experimentally observed C4-substituted product. |
| Energy Barrier | Lower by 2.9 kcal/mol compared to the alternative (o-B-TS). | Explains the high regioselectivity of the reaction. |
| Key Structural Feature | Non-covalent interaction between sulfonyl oxygen and pyridinium nitrogen. | Identifies the source of stabilization for the favored pathway. |
Many reactions involving sulfinates proceed through complex, multi-step sequences that involve various transient chemical species known as reaction intermediates. These intermediates are typically more stable than transition states but are consumed in subsequent steps to form the final products.
A well-documented example is the radical-mediated three-component reaction involving sulfinates, alkenes, and pyridinium salts. nih.gov The mechanism, elucidated by control experiments and DFT calculations, proceeds through a series of distinct intermediates:
Electron Donor-Acceptor (EDA) Complex: Formed between the sulfinate and the pyridinium salt, which becomes photoactive.
Sulfonyl Radical: Generated via a single-electron transfer within the excited EDA complex.
Alkyl Radical Intermediate: Formed when the sulfonyl radical adds across the double bond of an alkene.
Cationic Radical: Results from the addition of the alkyl radical to the pyridinium salt. This intermediate determines the final regioselectivity. nih.gov
The reaction is proposed to operate via a radical chain pathway, where an amidyl radical generated in the final steps can react with another sulfinate molecule to regenerate the sulfonyl radical, thus propagating the chain. nih.gov The quantum yield of this reaction was measured to be 3.6, confirming that a productive radical chain pathway is operative. nih.gov The stability and reactivity of such intermediates would be influenced by the electronic properties of the isoxazole ring in transformations starting from sodium isoxazole-4-sulfinate.
Computational and Theoretical Investigations of Isoxazole 4 Sulfinate Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods are used to determine stable molecular structures, electron distribution, and the energies of frontier molecular orbitals, which are crucial for understanding reactivity.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For the isoxazole-4-sulfinate anion, DFT calculations, commonly using functionals like B3LYP with a basis set such as 6-311+G(d,p), would be employed to find the minimum energy geometry. researchgate.net These calculations yield key structural parameters and electronic properties.
The optimized geometry provides precise bond lengths and angles, revealing the planarity of the isoxazole (B147169) ring and the pyramidal geometry of the sulfinate group. Analysis of the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is critical for predicting reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and polarizability. iosrjournals.org For the isoxazole-4-sulfinate anion, the HOMO is expected to be localized primarily on the sulfinate group and the oxygen atom of the isoxazole ring, indicating these are the likely sites for electrophilic attack. The LUMO would likely be distributed across the π-system of the isoxazole ring.
A natural bond orbital (NBO) analysis can further elucidate the electronic structure by quantifying charge distribution and identifying key donor-acceptor interactions within the molecule. uctm.edu
Table 1: Representative Calculated Properties for Isoxazole-4-sulfinate Anion (Illustrative) Note: These values are illustrative, based on typical results for related structures from DFT calculations, as specific literature data for this compound is unavailable.
| Property | Illustrative Value | Significance |
| Geometric Parameters | Defines the 3D structure of the molecule. | |
| C4-S Bond Length | ~1.80 Å | Characterizes the link between the isoxazole ring and the sulfinate group. |
| S-O Bond Length | ~1.55 Å | Typical for a sulfinate S-O bond. |
| O-N Bond Length | ~1.42 Å | Reflects the N-O bond within the isoxazole ring. |
| Electronic Properties | Govern the chemical reactivity and spectral properties. | |
| HOMO Energy | ~ -4.5 eV | Indicates the energy of the highest energy electrons; relates to ionization potential. |
| LUMO Energy | ~ -0.8 eV | Indicates the energy of the lowest available orbital for accepting electrons. |
| HOMO-LUMO Gap | ~ 3.7 eV | A smaller gap suggests higher reactivity and lower kinetic stability. iosrjournals.org |
| Dipole Moment | ~ 5.2 D | Quantifies the overall polarity of the molecule. |
While DFT is highly efficient, ab initio methods, which are based on first principles without empirical parameters, can offer higher accuracy for energy calculations, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often used as benchmarks.
For isoxazole-4-sulfinate systems, these high-level calculations would be crucial for:
Accurate Reaction Energetics: Calculating the precise energies of reactants, transition states, and products to determine reaction barriers and thermodynamics.
Weak Interactions: Accurately describing non-covalent interactions, such as hydrogen bonding or stacking interactions, which might be important in condensed phases or in interactions with biological targets.
Validating DFT Results: Using ab initio results to confirm the accuracy of less computationally demanding DFT methods for a specific system.
Mechanistic Modeling and Prediction of Reaction Outcomes
Computational chemistry is instrumental in mapping out reaction mechanisms, identifying transient intermediates, and predicting the selectivity of chemical transformations.
The isoxazole-4-sulfinate moiety can participate in various reactions, such as oxidation to the corresponding sulfonate or acting as a nucleophile. A notable reaction is the synthesis of sulfonyl isoxazoles from sodium sulfinates and isoxazol-5(4H)-ones. kisti.re.kr Computational modeling can be used to explore the step-by-step mechanism of such transformations.
This involves:
Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate that connects reactants to products. The structure of the TS provides insight into the bond-forming and bond-breaking processes.
Calculating Activation Energies (ΔG‡): The energy difference between the reactants and the transition state determines the reaction rate.
Identifying Intermediates: Locating any stable species that exist between the reactant and product stages.
For example, in a reaction where the sulfinate acts as a nucleophile, computational studies would model the approach of the sulfinate to an electrophilic center, calculate the energy barrier for this step, and characterize the resulting intermediate.
The synthesis of substituted isoxazoles can often lead to multiple isomers. Computational methods can predict which isomer is most likely to form by comparing the activation energies of the different possible reaction pathways. researchgate.net
For the synthesis of a substituted isoxazole-4-sulfinate, theoretical calculations could assess whether an incoming group would preferentially add to one position over another (regioselectivity). This is achieved by building computational models for each possible reaction channel and comparing their respective transition state energies. The pathway with the lowest energy barrier is the one that is kinetically favored and therefore predicted to yield the major product.
Table 2: Illustrative Comparison of Activation Energies for a Hypothetical Reaction Note: This table illustrates how computational results are used to predict selectivity. The values are hypothetical.
| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Outcome |
| Pathway A (forms Product A) | 22.5 | Minor Product |
| Pathway B (forms Product B) | 18.2 | Major Product |
Molecular Dynamics and Simulation Studies
While quantum chemical calculations examine static molecular structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion, conformational changes, and intermolecular interactions.
For sodium isoxazole-4-sulfinate, MD simulations could be used to:
Study Solvation: Simulate the compound in a solvent like water to understand how solvent molecules arrange around the sodium cation and the isoxazole-4-sulfinate anion. This can reveal details about hydration shells and hydrogen bonding patterns.
Analyze Conformational Dynamics: While the isoxazole ring is rigid, the C-S bond allows for rotation of the sulfinate group. MD can explore the preferred orientations and the energy barriers to rotation.
Simulate Interactions: Model the interaction of isoxazole-4-sulfinate with other molecules, such as polymers or the active site of an enzyme, to understand binding modes and stability. researchgate.netdntb.gov.ua
Conformational Analysis of Isoxazole-4-sulfinate Derivatives
Computational studies, often corroborated by X-ray crystallography, have elucidated key structural features of these systems. The five-membered isoxazole ring itself is generally found to be planar. nih.gov However, the orientation of substituents attached to it can vary. A key parameter in these analyses is the dihedral angle between the isoxazole ring and any attached aryl rings. For instance, in one sulfonyl-bridged isoxazole derivative, the dihedral angle between the isoxazole and phenyl rings was determined to be 38.04(1)°. nih.gov
The geometry around the sulfur atom in sulfonyl-containing isoxazoles is typically a distorted tetrahedron. nih.gov The orientation of the oxygen atoms of the sulfonyl group is described by torsion angles. Studies have identified specific conformations, such as the O-exo conformation, being adopted by some 4-isoxazolyl derivatives in the solid state. nih.gov While solid-state structures provide a static picture, computational models also allow for the calculation of the energy barrier to rotation around the bond connecting the heterocyclic rings. These calculations can suggest that rotation is plausible under physiological or solution-phase conditions, indicating that the molecule is not locked into a single conformation. nih.gov
| Structural Parameter | Description | Reported Value | Reference |
|---|---|---|---|
| Dihedral Angle | Angle between the isoxazole ring and the phenyl ring | 38.04(1)° | nih.gov |
| Torsion Angle (C-C-S-O) | Orientation of a sulfonyl oxygen atom | +157.78(18)° | nih.gov |
| Torsion Angle (C-C-S-O) | Orientation of the second sulfonyl oxygen atom | –158.77(18)° | nih.gov |
| Bond Angle (O-S-O) | Angle between oxygen atoms of the sulfonyl group | 119.81(11)° | nih.gov |
Solvent Effects on Reaction Kinetics and Thermodynamics
The solvent in which a reaction is conducted can have a profound impact on its rate (kinetics) and equilibrium position (thermodynamics). Computational chemistry models this influence using techniques such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. nih.gov These calculations can predict how a molecule's stability and the energy of transition states are altered by the solvent environment. nih.govmdpi.com
A common reaction for forming the isoxazole ring is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene. mdpi.comsciepub.com Theoretical studies have been used to explore how solvent polarity affects the regioselectivity of these reactions—that is, which of two possible isomers is preferentially formed. In one study involving the reaction of 2-furfuryl nitrile oxide and ethyl propiolate, both experimental work and DFT calculations were performed to examine the outcome in various solvents. sciepub.com It was observed that as the solvent polarity increased, the ratio of the major (3,5-disubstituted) to the minor (3,4-disubstituted) regioisomer decreased. sciepub.com This suggests that the transition state leading to the major product was destabilized by more polar solvents relative to the transition state for the minor product. sciepub.com
| Solvent | Product Ratio (3,5-isomer / 3,4-isomer) | Reference |
|---|---|---|
| Toluene (B28343) | 2.0 | sciepub.com |
| Dichloromethane | 3.4 | sciepub.com |
| Ethanol | 1.9 | sciepub.com |
| Dimethyl Sulfoxide (B87167) (DMSO) | 1.5 | sciepub.com |
Thermodynamic calculations can also reveal the stability of products in different media. In a DFT study on the formation of 3-nitro-substituted 2-isoxazolines, calculations showed that the Gibbs free energies of the reaction were strongly negative in both a nonpolar solvent (toluene) and a polar solvent (nitromethane). mdpi.com This indicates that, regardless of solvent polarity, the formation of the isoxazole products is thermodynamically favorable. mdpi.com The study also found that the thermodynamic preference for one regioisomer over another was maintained when the solvent was changed from toluene to nitromethane. mdpi.com
Structure-Reactivity Relationship Derivations from Computational Datamdpi.com
Structure-Reactivity Relationships (SRRs), or Structure-Activity Relationships (SARs) in a biological context, aim to link the chemical structure of a compound to its reactivity or biological efficacy. nih.gov Computational methods are instrumental in developing these relationships by calculating electronic and structural properties that govern reactivity. nih.gov By systematically modifying a base structure in silico and calculating properties like molecular orbital energies, electrostatic potentials, and binding affinities, researchers can build predictive models. dundee.ac.ukmdpi.com
For example, a detailed SAR study was conducted on a series of 4-isoxazolyl-1,4-dihydropyridines. nih.gov A working hypothesis derived from computational data was used to explain their interaction with calcium channels. nih.gov The study revealed a clear relationship between the type and position of halogen substituents on an aryl ring and the compound's affinity, with computational analysis confirming the plausibility of the active conformation. nih.gov
| Substitution Position | Observed Activity Trend | Reference |
|---|---|---|
| Para-position | p-Br > p-Cl >> p-F | nih.gov |
| Ortho-, Meta-, Para-position (Cl) | p-Cl > m-Cl > o-Cl >> o-MeO | nih.gov |
Molecular docking is another powerful computational technique used to derive SAR. nih.govdundee.ac.uk In this approach, a virtual library of isoxazole derivatives can be docked into the active site of a target protein. dundee.ac.uk The calculated binding energies and interactions can guide the synthesis of more potent compounds. For instance, in silico docking studies of trisubstituted isoxazoles at an allosteric site were used to guide the expansion of an SAR study at the C-4 position of the isoxazole ring, leading to the optimization of lead compounds with significantly increased potency. dundee.ac.uk DFT calculations can also be used to predict the regioselectivity and mechanism of chemical reactions, explaining, for instance, why the formation of one reaction product is kinetically and thermodynamically more favorable than another, providing a direct link between structure and chemical reactivity.
Advanced Applications and Future Research Directions
Utilization of Sodium Isoxazole-4-sulfinate as a Building Block for Complex Chemical Architectures
The inherent reactivity of the isoxazole (B147169) ring and the versatility of the sulfinate group suggest a potential for sodium isoxazole-4-sulfinate as a valuable synthetic tool. However, its practical application in constructing complex molecular structures is not yet documented in available research.
Design and Synthesis of Highly Functionalized Isoxazole Scaffolds
The synthesis of highly functionalized isoxazole scaffolds is a significant area of chemical research. nih.govnih.govresearchgate.netresearchgate.net Methodologies often involve the construction of the isoxazole ring from acyclic precursors, allowing for the introduction of various substituents. Common strategies include 1,3-dipolar cycloaddition reactions and condensations. nih.gov Direct C-H functionalization and cross-coupling reactions on the pre-formed isoxazole ring are also employed to introduce complexity. nih.gov
However, there is no specific literature detailing the use of a pre-existing sodium isoxazole-4-sulfinate as a starting point for designing and synthesizing more elaborate isoxazole-containing molecules. The sulfinate moiety at the C4 position could theoretically be converted into other functional groups or used as a handle for cross-coupling reactions, but such transformations have not been specifically reported for this compound.
Integration into Multicomponent Reactions for Molecular Diversity
Multicomponent reactions (MCRs) are powerful tools for generating molecular diversity by combining three or more reactants in a single step. Numerous MCRs have been developed for the synthesis of isoxazole derivatives, typically involving starting materials like β-ketoesters, aldehydes, and hydroxylamine (B1172632) hydrochloride. These reactions provide efficient access to a wide range of substituted isoxazoles.
Despite the efficiency of MCRs in isoxazole synthesis, there is no evidence in the current literature of sodium isoxazole-4-sulfinate being utilized as a component in such reactions. The development of an MCR incorporating this specific building block would represent a novel approach to creating unique isoxazole architectures.
Strategic Intermediates in the Synthesis of Specialty Chemicals
The isoxazole motif is a key intermediate in the synthesis of many specialty chemicals, including a variety of pharmaceuticals. nih.govespublisher.com Isoxazole-containing compounds have demonstrated a broad spectrum of biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties. nih.govresearchgate.netmdpi.com The synthesis of these bioactive molecules often involves the early introduction of a functionalized isoxazole core. While isoxazoles are clearly important, no published synthetic routes for specific, named specialty chemicals explicitly list sodium isoxazole-4-sulfinate as a strategic intermediate.
Emerging Methodologies and Underexplored Reactivity of Isoxazole-4-sulfinates
Modern synthetic chemistry has seen the rapid development of novel activation methods, such as photo-redox catalysis and electrochemistry. These techniques offer new ways to generate reactive intermediates under mild conditions. While the general reactivity of sulfinate salts has been explored in these areas, the specific behavior of isoxazole-4-sulfinates remains largely uninvestigated.
Photo-redox Catalysis in Sulfinate Chemistry
Photo-redox catalysis has emerged as a powerful strategy for the formation of carbon-sulfur bonds. nih.govresearchgate.netsemanticscholar.orgrsc.org Aryl and heteroaryl sulfinate salts can be oxidized under photocatalytic conditions to generate sulfonyl radicals. nih.govresearchgate.net These radicals can then participate in various transformations, such as addition to alkenes or cross-coupling with aryl halides to form sulfones. nih.govresearchgate.netsemanticscholar.orgrsc.org The synthesis of sulfinates from alcohols and bromides using photo-redox catalysis has also been reported. acs.org
While these studies provide a framework for the potential reactivity of sodium isoxazole-4-sulfinate as a heteroaryl sulfinate, there is a lack of research specifically focused on this compound. The generation of an isoxazole-4-sulfonyl radical via photo-redox catalysis and its subsequent reactions are yet to be explored and documented.
Electrochemical Synthesis and Transformations Involving Isoxazole-4-sulfinates
Electrochemistry offers a green and efficient alternative to traditional chemical reagents for oxidation and reduction reactions. The electrochemical transformation of sulfinate salts is a known process, and nickel-electrocatalytic methods have been developed for the sulfinylation of aryl halides using sulfur dioxide. researchgate.net These methods provide access to aryl sulfinates which are precursors to various sulfur-containing functional groups. researchgate.net Furthermore, the electrochemical arylation of various substrates is a well-established field. acs.org
However, the specific electrochemical synthesis of sodium isoxazole-4-sulfinate or its subsequent electrochemical transformations have not been reported. The application of electrochemical methods to this particular heterocyclic sulfinate could unlock new synthetic pathways and provide access to novel isoxazole derivatives.
Future Perspectives on Novel Transformations and Potential Research Avenues
The synthetic utility of sodium isoxazole-4-sulfinate is poised for significant expansion, with its versatile sulfinate moiety serving as a gateway to a host of novel chemical transformations. Future research is expected to harness this reactive handle to forge new carbon-carbon and carbon-heteroatom bonds, moving beyond established sulfonylation reactions. The exploration of modern catalytic methods, including photoredox, transition-metal, and electrochemical strategies, will be pivotal in unlocking the full potential of this compound as a building block in organic synthesis. These prospective avenues promise to yield diverse and complex isoxazole-containing molecules under increasingly mild and sustainable conditions.
Exploiting Photoredox and Dual Catalysis
A significant frontier for sodium isoxazole-4-sulfinate lies in the realm of photoredox catalysis. The generation of an isoxazol-4-ylsulfonyl radical via single-electron transfer (SET) opens up a rich landscape of synthetic possibilities. Drawing parallels from the successful application of other aryl sulfinate salts in Ni/photoredox dual catalysis, sodium isoxazole-4-sulfinate could be employed as a potent coupling partner for the synthesis of heteroaryl sulfones. semanticscholar.orgrsc.orgresearchgate.net This transformation would involve the coupling of the isoxazolylsulfonyl radical with a range of aryl, heteroaryl, and vinyl halides under mild, room-temperature conditions, offering a direct route to valuable isoxazolyl sulfone scaffolds. rsc.org Future work could also focus on developing greener protocols using sustainable organoboron photocatalysts in place of traditional iridium or ruthenium complexes. mdpi.com
Furthermore, the isoxazolylsulfonyl radical could serve as an initiator for complex radical cascade reactions. Research could explore its addition to tethered alkenes or alkynes, followed by intramolecular cyclization to construct novel fused heterocyclic systems. rsc.orgrsc.org This strategy would provide a powerful tool for rapidly building molecular complexity from simple precursors.
Transition-Metal Catalyzed Desulfinative Cross-Coupling
Beyond serving as a sulfonyl source, the sulfinate group of sodium isoxazole-4-sulfinate presents an exciting opportunity for transition-metal-catalyzed desulfinative cross-coupling reactions. In these transformations, the sulfinate acts as a leaving group, enabling the formation of new bonds at the C4 position of the isoxazole ring with concomitant extrusion of sulfur dioxide (SO₂). This approach would establish the compound as a stable, solid surrogate for a 4-isoxazolyl nucleophile or electrophile precursor.
Potential research avenues include:
Suzuki-Miyaura-type Coupling: Palladium or nickel catalysis could be investigated to couple sodium isoxazole-4-sulfinate with a wide array of boronic acids and their derivatives to form 4-aryl- or 4-vinyl-isoxazoles. This would parallel the utility of pyridinesulfinates as effective surrogates for unstable pyridineboronic acids. tcichemicals.com
Sonogashira-type Coupling: The development of a desulfinative Sonogashira reaction would allow for the direct installation of alkynyl groups at the C4 position, a valuable transformation for generating intermediates for pharmaceuticals and materials science.
Heck-type Reactions: A desulfinative Heck-type reaction with various alkenes would provide access to 4-alkenyl-isoxazoles, further diversifying the range of accessible derivatives.
C-N and C-O Coupling: Buchwald-Hartwig-type desulfinative amination or etherification could be explored to forge C-N and C-O bonds, linking the isoxazole core to amines and alcohols.
These potential desulfinative reactions represent a largely untapped area of research for this specific substrate and could significantly elevate its status as a versatile synthetic building block.
Electrochemical Synthesis and Multicomponent Reactions
Electrosynthesis offers a green and powerful alternative to chemical oxidants for activating sulfinate salts. rsc.orgresearchgate.net Future investigations could focus on the electrochemical oxidation of sodium isoxazole-4-sulfinate to generate the corresponding sulfonyl radical or other reactive intermediates. This approach could be applied to the synthesis of isoxazolyl sulfonamides via coupling with amines, a transformation that has been successfully demonstrated for other sulfinates using electrochemical methods. nih.gov The avoidance of stoichiometric chemical oxidants and the mild reaction conditions make this a highly attractive and sustainable research direction.
Finally, the incorporation of sodium isoxazole-4-sulfinate into multicomponent reactions (MCRs) is a promising, albeit challenging, research avenue. While MCRs are commonly used to synthesize the isoxazole ring itself, researchgate.netnih.gov future protocols could be designed where the isoxazole-4-sulfinate is one of the starting components. In such a scenario, it could function as a radical precursor or a nucleophilic partner in a one-pot process to rapidly generate complex molecules bearing the isoxazolylsulfonyl moiety.
The table below summarizes the potential novel transformations for sodium isoxazole-4-sulfinate.
| Transformation Type | Proposed Catalytic System | Potential Bond Formed | Product Class |
| Photoredox C-S Coupling | NiCl₂ / Ru(bpy)₃(PF₆)₂ or Organoboron Photocatalyst | C(sp²)-S | Aryl/Vinyl Isoxazolyl Sulfones |
| Radical Cascade Cyclization | Photocatalyst or Radical Initiator | C-C / C-S | Fused Isoxazole Heterocycles |
| Desulfinative Suzuki Coupling | Pd(0) or Ni(II) catalyst | C(sp²)-C(sp²) | 4-Aryl-isoxazoles |
| Desulfinative Sonogashira Coupling | Pd(0) / Cu(I) catalyst | C(sp²)-C(sp) | 4-Alkynyl-isoxazoles |
| Desulfinative C-N Coupling | Pd(0) or Ni(0) catalyst | C(sp²)-N | 4-Amino-isoxazoles |
| Electrochemical Sulfonamidation | Undivided cell, Carbon electrodes | S-N | Isoxazolyl Sulfonamides |
Q & A
Q. How should researchers document synthetic procedures to meet reproducibility standards?
- Methodological Answer : Follow COSTECH guidelines (Complete, Operational, Specific, Transparent, Explicit, Contextualized). Include step-by-step videos or spectra in supplementary materials. Use electronic lab notebooks for real-time data logging .
Tables for Data Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
